Penidilamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Penidilamine is a natural product found in Penicillium with data available.

Applications De Recherche Scientifique

Wilson's Disease Treatment

Wilson's disease is a genetic disorder characterized by excessive copper accumulation in the body, leading to hepatic and neurological symptoms. Penicillamine is FDA-approved for managing this condition due to its ability to bind copper and facilitate its excretion.

Efficacy and Safety

A meta-analysis of 16 studies involving symptomatic patients with Wilson's disease revealed that treatment with penicillamine resulted in a pooled improvement rate of 78% . However, it was associated with a higher incidence of adverse effects compared to zinc salts, which are also used for treatment. Specifically, the incidence of neurological deterioration was significantly higher in patients treated with penicillamine (RR: 1.96) .

| Treatment Method | Improvement Rate | Adverse Effects Incidence | Neurological Deterioration |

|---|---|---|---|

| Penicillamine | 78% | Higher | Higher |

| Zinc Salts | 80.2% | Lower | Lower |

Cystinuria Management

Cystinuria is a hereditary condition that leads to the formation of cystine stones in the kidneys. Penicillamine is utilized as a therapeutic agent to reduce cystine levels in urine by forming a soluble complex with cystine, thus preventing stone formation.

Clinical Outcomes

Clinical studies indicate that penicillamine can effectively reduce urinary cystine levels, contributing to fewer stone episodes. However, long-term use may lead to side effects such as nephrotoxicity and hematological disorders .

Lead Poisoning Treatment

Penicillamine is also employed off-label for treating lead poisoning, particularly in children. It functions by chelating lead ions, facilitating their elimination from the body.

Case Study Insights

A case study documented a significant reduction in blood lead levels following treatment with penicillamine in a pediatric patient. The patient experienced marked clinical improvement without severe adverse effects .

Adverse Effects and Complications

While penicillamine is effective for various conditions, it is not without risks. Notable adverse effects include:

- Hematological Issues: Aplastic anemia and other blood dyscrasias have been reported .

- Myasthenia Gravis: There are documented cases of penicillamine-induced myasthenia gravis, presenting symptoms such as diplopia and ptosis .

- Dermatological Reactions: Skin rashes and other allergic reactions can occur.

Case Studies on Adverse Effects

Several case studies illustrate the hematological complications associated with penicillamine:

- A 17-year-old female developed myasthenia gravis after six years of treatment for Wilson's disease; symptoms resolved after discontinuation of the drug.

- A case of aplastic anemia was reported following penicillamine therapy for cystinuria, highlighting the importance of monitoring blood counts during treatment .

Future Directions and Research

Ongoing research aims to explore alternative chelating agents with fewer side effects compared to penicillamine while maintaining efficacy in conditions like Wilson's disease and cystinuria. Additionally, studies are investigating the molecular mechanisms underlying the adverse effects associated with penicillamine to improve safety profiles.

Propriétés

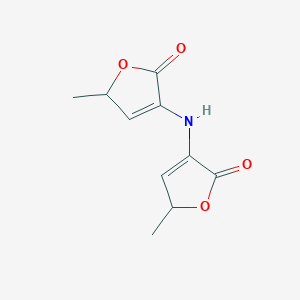

Formule moléculaire |

C10H11NO4 |

|---|---|

Poids moléculaire |

209.2 g/mol |

Nom IUPAC |

2-methyl-4-[(2-methyl-5-oxo-2H-furan-4-yl)amino]-2H-furan-5-one |

InChI |

InChI=1S/C10H11NO4/c1-5-3-7(9(12)14-5)11-8-4-6(2)15-10(8)13/h3-6,11H,1-2H3 |

Clé InChI |

DHPUFOAMIZUXKW-UHFFFAOYSA-N |

SMILES canonique |

CC1C=C(C(=O)O1)NC2=CC(OC2=O)C |

Synonymes |

di-3-(5-methyl-2,5-dihydro-2-oxofuryl) amine penidilamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.